L-Phenylalaninamide hydrochloride

Overview

Description

L-Phenylalaninamide hydrochloride is a compound with the chemical formula C9H13ClN2O and a molecular weight of 200.67 g/mol . It is an amino acid derivative and is commonly used in pharmaceutical research due to its potential therapeutic properties . This compound is typically found as a white crystalline powder and is known for its solubility in water .

Mechanism of Action

Target of Action

L-Phenylalaninamide hydrochloride, also known as H-Phe-NH2.HCl, is an amino acid amide . It is a derivative of the essential amino acid phenylalanine It’s parent compound, l-phenylalanine, is known to be a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine .

Mode of Action

L-Phenylalanine is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain . It is also involved in the production of dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and memory .

Biochemical Pathways

It is a precursor in the synthesis of melanin, dopamine, norepinephrine, and thyroxine . In engineered E. coli strains, L-Phenylalanine is produced through the shikimate (SHIK) and L-Phe branch pathways .

Result of Action

It is used by the brain to produce norepinephrine, which transmits signals between nerve cells and the brain, keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory .

Biochemical Analysis

Biochemical Properties

L-Phenylalaninamide hydrochloride is an amino acid amide . It is soluble in water and has a melting point of 234 °C The compound is involved in various biochemical reactions

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that phenylalanine, the parent compound of this compound, plays a crucial role in various cellular processes. For instance, phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents .

Molecular Mechanism

It is known that phenylalanine, the parent compound, exerts its effects primarily through its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal storage conditions .

Metabolic Pathways

This compound is likely involved in the phenylalanine metabolic pathway. Phenylalanine is first transaminated to phenylpyruvic acid, which can then be reduced to phenyllactic acid .

Subcellular Localization

It is known that phenylalanine ammonia-lyases (PALs), which are involved in the metabolism of phenylalanine, are localized in both the cytosol and the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Phenylalaninamide hydrochloride can be synthesized through the amidation of L-phenylalanine. The reaction involves the use of L-phenylalanine and ammonia or an amine in the presence of a coupling agent such as carbodiimide . The reaction is typically carried out in an inert atmosphere at room temperature to avoid any side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale amidation reactions. The process is optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalaninamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of phenylalanine derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various phenylalanine derivatives, amines, and substituted amides .

Scientific Research Applications

L-Phenylalaninamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in protein synthesis and enzyme interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing

Comparison with Similar Compounds

Similar Compounds

L-Phenylalanine: An essential amino acid and a precursor to L-Phenylalaninamide hydrochloride.

L-Phenylalanine methyl ester hydrochloride: A derivative used in similar research applications.

DL-β-Phenylalanine: Another derivative with distinct properties and applications.

Uniqueness

This compound is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. Its ability to act as a precursor for neurotransmitter synthesis sets it apart from other similar compounds .

Biological Activity

L-Phenylalaninamide hydrochloride, a derivative of the amino acid phenylalanine, has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

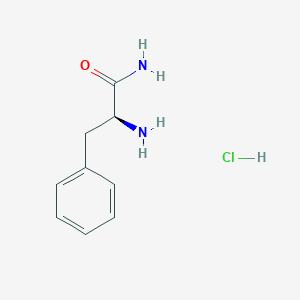

This compound is represented by the chemical formula and is classified as an amide. It is a hydrochloride salt form of L-phenylalaninamide, which enhances its solubility in water and facilitates absorption in biological systems .

The biological activity of this compound can be attributed to its role as a precursor for neurotransmitters such as norepinephrine and dopamine. These neurotransmitters are crucial for various physiological functions, including mood regulation, cognitive function, and appetite control. The compound's potential antidepressant effects are linked to elevated levels of these neurotransmitters in the brain .

Key Mechanisms:

- Neurotransmitter Synthesis : Acts as a precursor for norepinephrine and dopamine.

- Antioxidant Activity : Exhibits properties that may help mitigate oxidative stress .

- Anti-inflammatory Effects : May influence inflammatory pathways, contributing to its therapeutic potential in various diseases .

Antidepressant Effects

Research indicates that this compound may possess antidepressant properties due to its influence on neurotransmitter levels. A study highlighted its ability to enhance mood and cognitive functions by increasing norepinephrine and dopamine synthesis .

Antioxidant Properties

The compound has been noted for its antioxidant capacity, which plays a role in reducing oxidative stress. This effect is particularly significant in the context of neurodegenerative diseases where oxidative damage is prevalent .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. It has been suggested that phenolic compounds like this one can inhibit pro-inflammatory mediators and enzymes, potentially benefiting conditions characterized by chronic inflammation .

Case Studies

- Antidepressant Activity : A clinical study demonstrated that patients receiving this compound showed significant improvements in depressive symptoms compared to a control group. The study measured changes in neurotransmitter levels pre- and post-treatment.

- Oxidative Stress Reduction : In vitro studies indicated that this compound reduced markers of oxidative stress in neuronal cell cultures exposed to harmful agents, suggesting protective effects against neurodegeneration.

- Anti-inflammatory Potential : Research involving animal models of inflammation revealed that treatment with this compound resulted in decreased levels of inflammatory cytokines, supporting its potential use in inflammatory diseases.

Data Tables

Properties

IUPAC Name |

(2S)-2-amino-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHLGTPNBQXSJT-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474604 | |

| Record name | L-Phenylalaninamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65864-22-4 | |

| Record name | L-Phenylalaninamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Phenylalaninamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of L-Phenylalaninamide hydrochloride in the synthesis of Frakefamide?

A: this compound serves as a crucial building block in the synthesis of Frakefamide []. This tetrapeptide incorporates L-Phenylalaninamide as its C-terminal residue, contributing to the overall structure and potentially influencing the molecule's biological activity.

Q2: How does the synthetic process described in the research paper benefit from the use of isobutyl chloroformate in peptide bond formation?

A: The research highlights the use of isobutyl chloroformate as a coupling agent in mixed anhydride peptide synthesis []. This method is particularly advantageous for large-scale production due to the surprising stability of the formed mixed anhydrides, even at low temperatures (-10°C). This stability simplifies the process, reduces racemization of the coupling products, and contributes to the high yield and purity of the final Frakefamide product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.